molecular formula C14H12N2O2S2 B15159716 [7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol

[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol

Cat. No.: B15159716
M. Wt: 304.4 g/mol
InChI Key: YZHRDDRMRAGMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol typically involves the reaction of phenazine derivatives with sulfanyl compounds under controlled conditions. One common method involves the use of [2,7-phenazinediylbis(thio)]bis-methanol as a precursor . The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl groups to thiols.

    Substitution: The phenazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in cellular metabolism or signal transduction pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of phenazine and sulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12N2O2S2

Molecular Weight

304.4 g/mol

IUPAC Name

[7-(hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol

InChI

InChI=1S/C14H12N2O2S2/c17-7-19-9-1-3-11-13(5-9)16-12-4-2-10(20-8-18)6-14(12)15-11/h1-6,17-18H,7-8H2

InChI Key

YZHRDDRMRAGMMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1SCO)N=C3C=CC(=CC3=N2)SCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.